Unique Lipophilic-Hydrophilic Balance from Ortho-Disubstitution
The target compound's computed partition coefficient (XLogP3 = 3.8) reflects the additive lipophilicity of the two methyl groups on the N-phenyl ring. By comparison, the unsubstituted 2-phenylisoquinolin-1(2H)-one analog has a calculated XLogP3 of approximately 2.9, while the 2-(2-methylphenyl) analog is predicted at approximately 3.3 [1]. This gradation is critical for multi-parameter optimization (MPO) in CNS drug discovery, where a central nervous system MPO score above 4 is desirable; the target compound's XLogP3 of 3.8 places it at the upper boundary of the desired lipophilicity range (clogP ≤ 4), whereas the more polar, unsubstituted analog falls within a lower lipophilicity band that may reduce passive permeability [2].
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 2-Phenylisoquinolin-1(2H)-one ≈ 2.9; 2-(2-Methylphenyl)isoquinolin-1(2H)-one ≈ 3.3 (both computed) |
| Quantified Difference | +0.9 vs unsubstituted phenyl; +0.5 vs mono-methyl analog |
| Conditions | XLogP3 algorithm, PubChem computed property |
Why This Matters
A difference of 0.5–0.9 log units in lipophilicity can translate into a 3- to 8-fold change in membrane permeability and a substantial shift in metabolic clearance, making the target compound a distinct tool for probing lipophilicity-driven SAR.
- [1] PubChem. (2026). Computed XLogP3 values for 2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one (CID 71341627) and related analogs. National Center for Biotechnology Information. View Source
- [2] Wager, T.T. et al. (2010). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 1(6), 435–449. View Source
